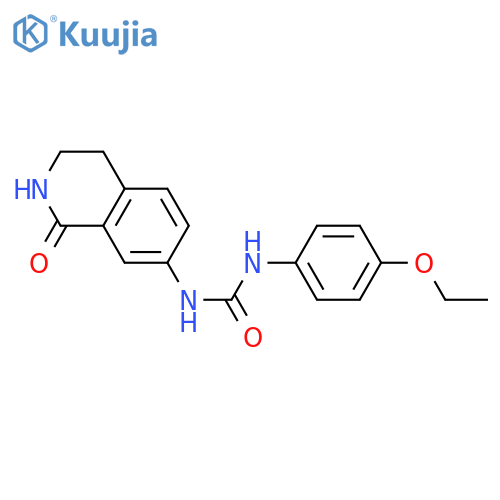Cas no 1351653-39-8 (1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea)

1351653-39-8 structure
商品名:1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 1-(4-ethoxyphenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea
- 1351653-39-8
- F6193-0362
- AKOS024536970
- VU0535540-1
-
- インチ: 1S/C18H19N3O3/c1-2-24-15-7-5-13(6-8-15)20-18(23)21-14-4-3-12-9-10-19-17(22)16(12)11-14/h3-8,11H,2,9-10H2,1H3,(H,19,22)(H2,20,21,23)
- InChIKey: IUYRTHFRLXHZFH-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(OCC)C=C1)C(NC1=CC2=C(C=C1)CCNC2=O)=O
計算された属性
- せいみつぶんしりょう: 325.14264148g/mol
- どういたいしつりょう: 325.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6193-0362-3mg |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6193-0362-75mg |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6193-0362-5μmol |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6193-0362-40mg |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6193-0362-2μmol |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6193-0362-20μmol |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6193-0362-10mg |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6193-0362-5mg |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6193-0362-1mg |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6193-0362-2mg |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea |
1351653-39-8 | 2mg |
$59.0 | 2023-09-09 |
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
1351653-39-8 (1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea) 関連製品
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
